molecular formula C8H9BrN2O B6300827 5-Bromo-N,4-dimethylnicotinamide CAS No. 2246722-11-0

5-Bromo-N,4-dimethylnicotinamide

Cat. No.: B6300827
CAS No.: 2246722-11-0
M. Wt: 229.07 g/mol
InChI Key: DCYKQQHMCZWRQO-UHFFFAOYSA-N
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Description

5-Bromo-N,4-dimethylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol. This compound is a derivative of nicotinamide, which is known for its diverse applications in various fields of research due to its unique properties.

Preparation Methods

The synthesis of 5-Bromo-N,4-dimethylnicotinamide typically involves the bromination of N,4-dimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-N,4-dimethylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N,4-dimethylnicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N,4-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-N,4-dimethylnicotinamide can be compared with other similar compounds, such as:

    5-Bromo-N,N-dimethylnicotinamide: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

    5-Bromonicotinamide: Another related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-bromo-N,4-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-6(8(12)10-2)3-11-4-7(5)9/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKQQHMCZWRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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